
Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol. This compound is used in various scientific research fields, including medicinal chemistry, chemical synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethylene glycol in the presence of an acid catalyst to form 3-(2-hydroxyethyl)cyclobutanone. This intermediate is then esterified with methanol in the presence of a strong acid, such as sulfuric acid, to yield the final product .
Industrial Production Methods
Industrial production methods for methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate are not well-documented in the literature. the general principles of esterification and the use of acid catalysts are likely to be employed in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are typically employed.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)cyclobutane-1-carboxylate.
Reduction: Formation of 3-(2-hydroxyethyl)cyclobutanol.
Substitution: Formation of 3-(2-chloroethyl)cyclobutane-1-carboxylate or 3-(2-aminoethyl)cyclobutane-1-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate is utilized in various scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Chemical Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized into an active compound within the body. The molecular targets and pathways involved would vary based on the specific drug being synthesized .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2-hydroxyethyl)cyclopentane-1-carboxylate
- Methyl 3-(2-hydroxyethyl)cyclohexane-1-carboxylate
- Methyl 3-(2-hydroxyethyl)cycloheptane-1-carboxylate
Uniqueness
Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of compounds with unique structural features.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)7-4-6(5-7)2-3-9/h6-7,9H,2-5H2,1H3 |
Clave InChI |
FMSCYNDODWVHRP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


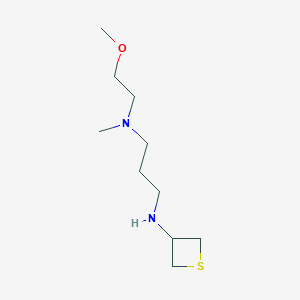
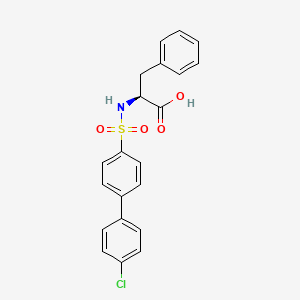
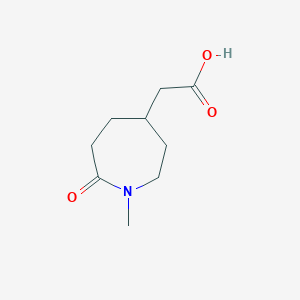
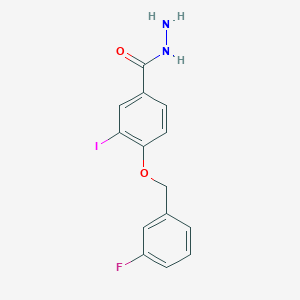
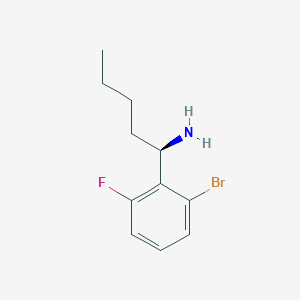

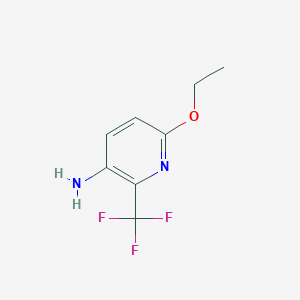
![tert-butyl N-[1-(3-hydroxypropyl)piperidin-3-yl]carbamate](/img/structure/B13026953.png)
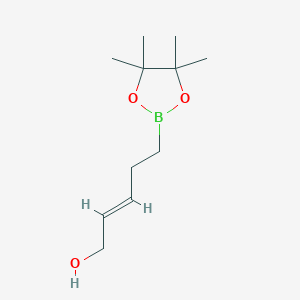

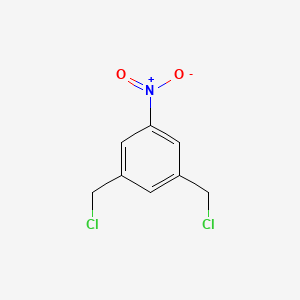
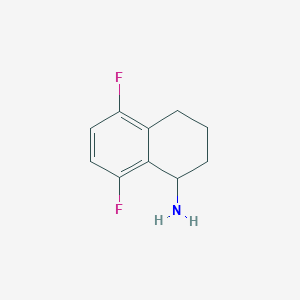
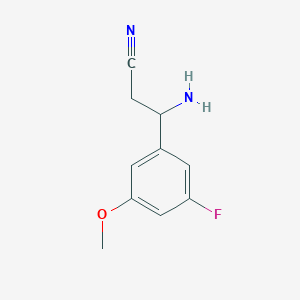
![5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole](/img/structure/B13026979.png)
